molecular formula C10H6F2N2O B2858810 5-(2,4-Difluorophenyl)pyrimidin-4-ol CAS No. 1111107-55-1

5-(2,4-Difluorophenyl)pyrimidin-4-ol

Cat. No.: B2858810
CAS No.: 1111107-55-1
M. Wt: 208.168
InChI Key: YDJJRJUZIUXDPO-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)pyrimidin-4-ol (CAS: 1055306-32-5) is a heterocyclic organic compound with the molecular formula C₁₀H₆F₂N₂O. Its structure comprises a pyrimidine ring substituted with a hydroxyl group at position 4 and a 2,4-difluorophenyl moiety at position 5 (Fig. 1). Key identifiers include:

  • SMILES: C1=CC(=C(C=C1F)F)C2=CN=CNC2=O
  • It is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-7(9(12)3-6)8-4-13-5-14-10(8)15/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJJRJUZIUXDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111107-55-1
Record name 5-(2,4-difluorophenyl)pyrimidin-4-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)pyrimidin-4-ol typically involves the reaction of 2,4-difluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid is reacted with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or reduced pyrimidine compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

a) N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
  • Molecular Formula : C₂₆H₂₄FN₅O
  • Key Features: Additional substituents: Methoxyphenylaminomethyl, methyl, and phenyl groups. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation . Dihedral angles between pyrimidine and substituent planes range from 12.0° to 86.1°, influencing molecular planarity and bioactivity .
  • Comparison :
    • The absence of a hydroxyl group in this derivative reduces hydrogen-bonding capacity compared to 5-(2,4-difluorophenyl)pyrimidin-4-ol.
    • Bulkier substituents (e.g., phenyl, methoxyphenyl) may hinder solubility but enhance target specificity in antimicrobial applications .
b) 2-Chloro-5-Fluoro-Pyrimidin-4-Ol
  • Molecular Formula : C₄H₂ClFN₂O
  • Key Features :
    • Chlorine and fluorine substituents on the pyrimidine ring.
    • Smaller molecular weight (148.53 g/mol) vs. 208.17 g/mol for the target compound.
  • Comparison: Chlorine’s strong electron-withdrawing effect increases the pyrimidine ring’s electron deficiency, enhancing reactivity in nucleophilic substitutions.

Isoxazole and Pyridine Derivatives with 2,4-Difluorophenyl Groups

a) [5-(2,4-Difluorophenyl)Isoxazol-3-Yl]Acetic Acid
  • Molecular Formula: C₁₁H₇F₂NO₃
  • Key Features :
    • Isoxazole core with a carboxylic acid functional group.
    • Higher molecular weight (239.17 g/mol) and acidity (pKa ~3-4) due to the –COOH group .
  • Comparison :
    • The carboxylic acid enhances solubility in polar solvents but limits blood-brain barrier penetration.
    • Isoxazole’s five-membered ring (vs. pyrimidine’s six-membered ring) reduces aromatic stability but increases metabolic resistance .
b) 5-(2,4-Difluorophenyl)Pyridine-3-Carboxylic Acid
  • Molecular Formula: C₁₂H₇F₂NO₂
  • Key Features :
    • Pyridine ring with a carboxylic acid substituent.
    • Functional group diversity (–COOH vs. –OH) alters ionization and binding properties .
  • Comparison :
    • The pyridine ring (one nitrogen atom) is less electron-deficient than pyrimidine (two nitrogens), affecting charge distribution.

      – Carboxylic acid’s higher acidity (pKa ~2.5) makes it more suitable for salt formation in drug formulations compared to the hydroxyl group (pKa ~9-10) .

Research Implications

  • Drug Design : The hydroxyl group in 5-(2,4-difluorophenyl)pyrimidin-4-ol offers balanced H-bonding for kinase interactions, while bulkier derivatives (e.g., ) may improve selectivity .
  • Solubility vs. Bioactivity : Smaller pyrimidine derivatives (e.g., 2-chloro-5-fluoro-pyrimidin-4-ol) prioritize membrane permeability, whereas carboxylic acid-containing analogs () enhance aqueous solubility .
  • Electronic Effects : Fluorine and chlorine substituents modulate electron density, impacting reactivity and target binding .

Biological Activity

5-(2,4-Difluorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of 5-(2,4-difluorophenyl)pyrimidin-4-ol, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

  • Molecular Formula : C10H6F2N2O
  • Molecular Weight : 208.16 g/mol
  • Solubility : >35.9 µg/mL at pH 7.4

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 5-(2,4-difluorophenyl)pyrimidin-4-ol shows activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These findings align with the broader trend observed in pyrimidine compounds, which often display antibacterial and antifungal activities due to their ability to disrupt nucleic acid synthesis .

2. Anticancer Activity

The anticancer potential of 5-(2,4-difluorophenyl)pyrimidin-4-ol has been explored through various assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant activity.

Cell LineIC50 (µM)
MCF-710
A5498

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

5-(2,4-difluorophenyl)pyrimidin-4-ol has also been investigated for its anti-inflammatory properties. In vitro assays measuring COX-2 inhibition revealed that this compound can significantly reduce inflammation markers.

CompoundIC50 (µM)
5-(2,4-Difluorophenyl)pyrimidin-4-ol0.04
Celecoxib0.04

These results suggest that the compound may serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

A notable study by Jame et al. (2024) evaluated the efficacy of various pyrimidine derivatives against multiple cancer cell lines and reported that 5-(2,4-difluorophenyl)pyrimidin-4-ol demonstrated superior activity compared to other derivatives tested. The study utilized an array of assays including MTT and colony formation assays to assess cytotoxicity and proliferation inhibition .

In another investigation focusing on anti-inflammatory effects, researchers conducted carrageenan-induced paw edema tests in rats, confirming the compound's effectiveness in reducing swelling and inflammation comparable to established anti-inflammatory agents .

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